4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-2-oxoimidazolidin-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5-6(10-8(13)9-5)3-2-4-7(11)12/h5-6H,2-4H2,1H3,(H,11,12)(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRLRKDRWNHYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723698 | |
| Record name | 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-97-7, 14036-85-2 | |
| Record name | Bisnordethiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021561977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Conformational Landscape of 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
Analysis of Chiral Centers and Potential Stereoisomers
The molecular structure of 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid contains two chiral centers at positions 4 and 5 of the imidazolidinone ring. The carbon atom at position 4 is bonded to a hydrogen atom, a butanoic acid group, and is part of the heterocyclic ring. The carbon atom at position 5 is attached to a hydrogen atom, a methyl group, and is also a ring member.
The presence of two distinct chiral centers means that the molecule can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The relative configuration of the substituents at C4 and C5 determines whether the diastereomers are designated as cis or trans. In the cis isomer, the methyl group and the butanoic acid group are on the same side of the imidazolidinone ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers has a non-superimposable mirror image, its enantiomer.
The four stereoisomers are therefore:
(4R, 5S) and (4S, 5R) which form one pair of enantiomers (the cis configuration).
(4R, 5R) and (4S, 5S) which form the other pair of enantiomers (the trans configuration).
A closely related compound, desthiobiotin, which features a hexanoic acid chain instead of a butanoic acid chain, provides a practical example of this stereoisomerism. The biologically active form of desthiobiotin is the (4R, 5S)-stereoisomer, highlighting the critical role of stereochemistry in the biological function of such molecules.
| Stereoisomer | Configuration at C4 | Configuration at C5 | Relative Configuration |
| 1 | R | S | cis |
| 2 | S | R | cis |
| 3 | R | R | trans |
| 4 | S | S | trans |
Enantioselective and Diastereoselective Synthesis Approaches for Stereocontrol
The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two chiral centers. Both enantioselective and diastereoselective strategies can be employed to achieve this. Common approaches to the synthesis of substituted imidazolidin-2-ones include the reaction of 1,2-diamines with a carbonyl source, the diamination of alkenes, and the intramolecular cyclization of urea (B33335) derivatives. mdpi.com
Diastereoselective Approaches: Diastereoselective synthesis aims to preferentially form one diastereomer (cis or trans) over the other. This can often be achieved by using a substrate with a pre-existing chiral center to influence the stereochemistry of the newly formed chiral center (substrate-controlled diastereoselection). Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of the reaction.
For 4,5-disubstituted imidazolidin-2-ones, the relative stereochemistry of the final product is often determined during the cyclization step. The thermodynamic stability of the cis and trans isomers can also play a role, with one isomer being favored under equilibrium conditions. For instance, in the synthesis of some 4,5-dihydroxyimidazolidine-2-thiones, the trans isomer is often the major product, suggesting it is the thermodynamically more stable isomer. researchgate.net
Enantioselective Approaches: Enantioselective synthesis focuses on producing a single enantiomer. This can be accomplished through several methods:
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains one or more of the desired chiral centers. For example, enantiopure amino acids can serve as precursors for the synthesis of chiral imidazolidinones.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method for generating enantiomerically enriched products. For example, metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor can establish the desired stereocenters.
Resolution: Separating a racemic mixture of enantiomers. This can be done by classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography.
A general synthetic strategy for preparing a specific stereoisomer of this compound could involve the stereoselective reduction of a chiral precursor, followed by cyclization to form the imidazolidinone ring. The choice of reagents and reaction conditions would be crucial in controlling the stereochemical outcome.
Computational and Spectroscopic Investigations of Molecular Conformation and Chirality
Computational modeling and spectroscopic techniques are invaluable tools for determining the three-dimensional structure, conformational preferences, and absolute configuration of chiral molecules like this compound.
Computational Investigations: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the conformational landscape of the imidazolidinone ring. chemrxiv.org The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The energetic favorability of these conformations is influenced by the nature and orientation of the substituents.
For 4,5-disubstituted imidazolidin-2-ones, computational studies can predict the relative energies of the cis and trans isomers and their preferred ring pucker. These calculations can also provide insights into the orientation of the methyl and butanoic acid substituents (axial vs. equatorial). Such studies have been performed on related imidazolidine-2,4-diones, providing a framework for understanding the solid-state landscape of these compounds. chemrxiv.org
Spectroscopic Investigations: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the relative stereochemistry of diastereomers. nih.gov
1H NMR: The coupling constants (J-values) between the protons at C4 and C5 can provide information about their dihedral angle, which is related to the cis or trans configuration. In general, the J-coupling is larger for trans protons than for cis protons. The chemical shifts of the protons can also differ significantly between the two diastereomers.
13C NMR: The chemical shifts of the carbon atoms in the imidazolidinone ring are also sensitive to the stereochemistry. For some 4,5-disubstituted imidazolidine-2-thiones, the chemical shifts of the methine carbons (C4 and C5) can be used to distinguish between cis and trans isomers. mdpi.com
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to identify protons that are close in space. For the cis isomer, an NOE would be expected between the protons on C4 and C5, while for the trans isomer, this interaction would be absent or much weaker.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a molecule. mdpi.com If a suitable single crystal of one of the stereoisomers of this compound can be obtained, its complete three-dimensional structure, including the conformation of the ring and the orientation of the substituents, can be elucidated. This technique has been used to confirm the structures of various substituted imidazolidinones. nih.gov
Synthetic Methodologies for 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid and Its Analogues
Retrosynthetic Strategies and Key Bond Disconnections
Retrosynthetic analysis of 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid reveals several key bond disconnections that form the basis for its synthesis. The most straightforward approach involves disconnecting the two N-C(O) bonds of the urea (B33335) moiety. This leads to a 1,2-diamine precursor, specifically 3,4-diaminoheptanoic acid or a derivative thereof, and a carbonyl source like phosgene (B1210022) or a safer equivalent. nih.gov This is the most common and historically significant strategy for forming the imidazolidinone ring.
Alternative retrosynthetic strategies focus on the formation of C-N and C-C bonds concurrently or sequentially. For instance, an intramolecular C-N bond formation can be envisioned from an acyclic urea precursor. Modern palladium-catalyzed methods suggest a disconnection of the C4-N1 bond and the C5-Aryl/Alkenyl bond in carboamination reactions, which constructs the heterocyclic ring and installs a substituent in a single step. nih.gov Applying this logic, one could disconnect the N1-C5 and a C4-C(side chain) bond, suggesting a pathway involving the cyclization of an unsaturated urea derivative.
A summary of primary retrosynthetic disconnections is presented below:
| Disconnection Strategy | Key Bonds Broken (Retrosynthetically) | Precursors | Synthetic Approach |
| Diamine Cyclization | N1-C2 and N3-C2 | 1,2-Diamine, Carbonyl Source (e.g., Phosgene, CDI) | Conventional Carbonylation |
| Intramolecular Amination | N1-C5 or N1-C4 | Unsaturated Urea Derivative | Hydroamination/Carboamination |
| Cycloaddition | C4-C5 and N1-C(substituent) | Alkene, Diaminating Agent | Catalytic Diamination |
Conventional Multi-Step Synthetic Routes
Conventional methods for the synthesis of imidazolidin-2-ones, including the target compound, predominantly rely on the cyclization of 1,2-diamines with a carbonylating agent. nih.govproquest.com This well-established route offers reliability and access to a wide range of analogues.
A typical multi-step synthesis would proceed as follows:
Preparation of the Diamine Precursor : The synthesis would commence with a suitable starting material, such as a derivative of glutamic acid, to incorporate the butanoic acid side chain. A sequence of reactions, including amination and reduction, would be employed to generate the key intermediate, a protected form of 3,4-diaminoheptanoic acid.
Cyclization : The resulting 1,2-diamine is then treated with a carbonylating agent to form the cyclic urea. Historically, the highly toxic phosgene was used. nih.gov Modern, safer alternatives are now standard practice, including:
Carbonyl diimidazole (CDI) : A mild and effective reagent for this transformation. nih.gov
Triphosgene : A solid, safer-to-handle phosgene equivalent. nih.gov
Urea : Reaction of a diamine with urea at elevated temperatures can also yield the cyclic urea, liberating ammonia. google.com
Carbonates : Reagents like diethyl carbonate or ethylene (B1197577) carbonate can serve as the carbonyl source. nih.gov
The reaction of diamines with urea, for example, can be performed in a two-stage process where the components are first heated to liberate one mole of ammonia, followed by cyclization in a solvent at a higher temperature. google.com
Asymmetric and Stereoselective Synthesis Pathways
The target molecule possesses two stereocenters at the C4 and C5 positions of the imidazolidinone ring. Therefore, controlling the stereochemistry is a critical aspect of its synthesis. Numerous asymmetric and stereoselective methods have been developed for imidazolidinone synthesis.
One powerful strategy is the palladium-catalyzed intramolecular carboamination of N-allylureas. This method can form one C-C and one C-N bond, creating up to two stereocenters with good to excellent diastereoselectivity in a single step. nih.gov The stereochemical outcome is often dependent on the geometry of the alkene substrate and the nature of the substituents. nih.gov
Another significant advancement is the catalytic asymmetric diamination of alkenes . For instance, Pd(0)-catalyzed intermolecular diamination of terminal alkenes with di-tert-butyldiaziridinone in the presence of a chiral BINOL-derived ligand can produce chiral imidazolidinones with high enantioselectivity. mdpi.com Similarly, the asymmetric diamination of 1,3-dienes catalyzed by a Pd(II) complex with a chiral pyridine-oxazoline ligand also yields chiral imidazolidin-2-ones with high yields and excellent enantioselectivities under mild conditions. mdpi.com
Organocatalysis has also emerged as a vital tool. Chiral imidazolidinone catalysts, often referred to as Macmillan catalysts, are highly effective in promoting a variety of asymmetric transformations by forming chiral iminium ions. sigmaaldrich.comacs.org While these catalysts are themselves imidazolidinones, the principles can be applied to the asymmetric synthesis of other molecules, including precursors to the target compound.
| Method | Catalyst/Reagent | Key Features | Stereocontrol |
| Intramolecular Carboamination | Pd2(dba)3 / Ligand | Forms C-C and C-N bonds in one step | Good to excellent diastereoselectivity |
| Asymmetric Diamination | Pd(0) or Pd(II) / Chiral Ligand | Intermolecular diamination of alkenes/dienes | High enantioselectivity |
| Organocatalysis | Chiral Imidazolidinone (Macmillan) Catalyst | Iminium ion activation | Excellent enantioselectivity in various reactions |
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, selective, and sustainable methods for synthesizing imidazolidin-2-ones. These novel approaches often rely on advanced catalyst development.
Transition-Metal Catalysis:
Palladium: Beyond the methods mentioned above, Pd-catalyzed sequential hydroaminations of 1,3-enynes and amidation of vinylethylcarbamates followed by cyclization are effective strategies. nih.govorganic-chemistry.org
Rhodium: Rh-catalyzed intramolecular C–H amination of N-oxyurea derivatives provides a direct route to the imidazolidinone core by functionalizing a C-H bond. nih.govproquest.com
Cobalt: A functional-group-tolerant cobalt-catalyzed cyclization of alkenyl isoureas has been developed, proceeding via hydrogen atom transfer and radical-polar crossover. organic-chemistry.org
Silver: Silver-catalyzed cycloaddition of nitrones with methylene (B1212753) isocyanides represents another modern approach. nih.govproquest.com
Photocatalysis: The combination of photocatalysis with specifically engineered hydroxylamine (B1172632) precursors enables C-H amination to form imidazolidinones, proceeding through a proposed carbamoyl (B1232498) triplet nitrene intermediate. organic-chemistry.org
Heterogeneous Catalysis: Pure cerium oxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and CO2, even at low pressure. epa.govrsc.org This approach is particularly attractive from a green chemistry perspective.
Functional Group Compatibility and Protection Strategies
The synthesis of this compound requires careful management of its reactive functional groups, particularly the carboxylic acid. Protecting groups are temporarily introduced to mask a reactive moiety, preventing it from undergoing unwanted reactions during a synthetic transformation. jocpr.comneliti.com
Carboxylic Acid Protection: The butanoic acid side chain is nucleophilic and acidic, making it incompatible with many reagents used in the synthesis of the imidazolidinone ring (e.g., organometallics, strong bases, some coupling agents). It is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. The choice of ester depends on the conditions required for its eventual removal (deprotection). Benzyl esters, for instance, can be cleaved under mild hydrogenolysis conditions, which are often compatible with other functional groups. libretexts.org
Amine Protection: In multi-step syntheses, precursor amino groups may need protection. Common amine protecting groups include tert-Butoxycarbonyl (Boc), which is removed with acid, and Benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. creative-peptides.comresearchgate.net An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is crucial for complex syntheses. jocpr.comneliti.com
The compatibility of novel catalytic systems with various functional groups is a key consideration. For example, many modern cobalt- and palladium-catalyzed reactions are known for their high functional group tolerance, potentially reducing the need for extensive protection-deprotection steps. organic-chemistry.org
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester, Benzyl (Bn) Ester, tert-Butyl (tBu) Ester | Base/Acid Hydrolysis, Hydrogenolysis, Acidolysis |
| Amine (-NH2) | tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Fluorenylmethyloxycarbonyl (Fmoc) | Acidolysis, Hydrogenolysis, Mild Base |
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Cycloaddition and C-H amination reactions are often highly atom-economical. nih.gov
Use of Safer Reagents: A primary green objective in cyclic urea synthesis is replacing toxic phosgene. The use of CO2 as a C1 feedstock is an ideal alternative, being abundant, non-toxic, and renewable. epa.govrsc.org Catalytic systems using CeO2 or other catalysts can facilitate this transformation efficiently. epa.govrsc.org Propylene carbonate is another green carbonylating agent that can be used. bohrium.comresearchgate.net
Catalysis: The use of catalytic reagents over stoichiometric ones reduces waste. Reusable heterogeneous catalysts, such as CeO2, are particularly advantageous as they can be easily separated from the reaction mixture and reused. rsc.org
Safer Solvents and Conditions: "On-water" synthesis, which uses water as the reaction medium, is a significant green strategy that avoids volatile organic compounds. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. bohrium.comresearchgate.net The development of flow chemistry processes, for example using an H-Cube® for hydrogenation, can enhance safety by generating hazardous reagents like hydrogen on demand. unibo.it
By integrating these principles, such as a catalytic route using CO2 in a green solvent, the synthesis of the target molecule and its analogues can be made significantly more sustainable.
Chemical Reactivity and Derivatization Strategies of 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The terminal carboxylic acid is the most chemically accessible functional group in the molecule for derivatization under mild conditions. Standard organic transformations can be readily applied to this moiety.
Esterification: The carboxylic acid can be converted to various esters to modify the compound's solubility, lipophilicity, and pharmacokinetic properties. This reaction is typically achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst like H₂SO₄) or by using coupling agents.
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is fundamental in peptide synthesis and for creating compounds with altered biological activity. Modern coupling agents are often employed to facilitate this reaction under mild conditions, minimizing side reactions. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 4-(5-methyl-2-oxoimidazolidin-4-yl)butan-1-ol. This transformation requires strong reducing agents, as the urea (B33335) functionality of the imidazolidinone ring is resistant to reduction. Lithium aluminum hydride (LiAlH₄) is effective for this purpose, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are insufficient to reduce the carboxylic acid. libretexts.org
Table 1: Derivatization Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents & Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Esterification (Fischer) | R-OH, H₂SO₄ (cat.), Heat | Ester (-COOR) | Equilibrium-driven reaction. |
| Esterification (Alkylation) | R-X, Base (e.g., Cs₂CO₃) | Ester (-COOR) | Useful for various alkyl groups (X=halide). |
| Amidation | R-NH₂, Coupling Agent (e.g., HATU, DCC), Base | Amide (-CONHR) | High yield and mild conditions. nih.gov |
| Reduction | 1. LiAlH₄ in THF; 2. H₃O⁺ workup | Primary Alcohol (-CH₂OH) | Requires a strong, non-selective reducing agent. libretexts.org |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | Creates a highly reactive intermediate for further derivatization. |
Transformations of the Imidazolidinone Ring System
The 2-imidazolidinone ring is a cyclic urea, which is generally a stable heterocyclic system resistant to transformation under mild conditions.
Hydrolysis/Ring Opening: The amide bonds within the cyclic urea can be cleaved through hydrolysis under harsh conditions. This typically requires heating with strong aqueous acid (e.g., concentrated HCl) or base (e.g., concentrated NaOH). researchgate.net Such conditions would also hydrolyze any ester or amide derivatives on the butanoic acid side chain, ultimately leading to the corresponding diamine precursor. Computational studies on related structures indicate that the ring-opened product is thermodynamically favored upon hydrolysis. nih.gov
N-Acylation: The nitrogen at the N3 position of the imidazolidinone ring can undergo acylation. This reaction is a key step in the synthesis of the ACE inhibitor Imidapril, where an N-acylated derivative of an ester of 4-(5-methyl-2-oxoimidazolidin-4-yl)butanoic acid is formed. nih.govresearchgate.net The reaction typically involves treating the N3-unsubstituted precursor with an activated carboxylic acid derivative (like an acyl chloride or an activated ester) in the presence of a base. To achieve this selectively, the butanoic acid moiety is usually protected as an ester.
N-Alkylation: While the N1 position is already substituted with a methyl group, the N3 nitrogen is a potential site for alkylation. This can be achieved using an alkyl halide in the presence of a strong base to deprotonate the N-H bond. Diastereoselective alkylation has been reported for related chiral 2-imidazolidinone systems. researchgate.net
Table 2: Transformations of the Imidazolidinone Ring
| Reaction Type | Reagents & Conditions | Result | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Conc. HCl, Heat | Ring Opening | Breaks the cyclic urea structure. researchgate.net |
| Base-Catalyzed Hydrolysis | Conc. NaOH, Heat | Ring Opening | Also saponifies ester groups if present. |
| N3-Acylation | R-COCl, Base (e.g., Pyridine) | N3-Acyl Derivative | Requires prior protection of the carboxylic acid. Key step for Imidapril synthesis. nih.gov |
| N3-Alkylation | R-X, Strong Base (e.g., NaH) | N3-Alkyl Derivative | Introduces an alkyl group on the second ring nitrogen. researchgate.net |
Reactivity of the Methyl Substituent on the Imidazolidinone Ring
The methyl group at the C5 position of the imidazolidinone ring is attached to a saturated carbon atom. This substituent is generally considered to be chemically inert and lacks facile pathways for derivatization under standard laboratory conditions. Unlike methyl groups adjacent to aromatic systems or carbonyl groups that can be activated for condensation or oxidation, this methyl group does not possess enhanced reactivity.
Transformations such as oxidation or halogenation would likely require harsh, non-selective free-radical conditions (e.g., using strong oxidizing agents or UV light with halogenating agents). These methods would suffer from a lack of selectivity, leading to a mixture of products and potential degradation of the rest of the molecule. Therefore, the C5-methyl group is not a primary target for synthetic modification.
Synthesis of Advanced Intermediates and Scaffolds
This compound and its esters are crucial intermediates in the synthesis of more complex pharmaceutical agents, most notably Imidapril. nih.gov In a common synthetic route to Imidapril, an ester of this compound serves as the core scaffold. For example, the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (a close analog) is acylated at the N3 position with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. researchgate.net The final step involves the deprotection (hydrolysis) of the ester to yield the active pharmaceutical ingredient. primescholars.comprimescholars.com This positions the title compound as a key building block for creating a library of Imidapril analogs by varying the acyl group introduced at the N3 position, allowing for the exploration of structure-activity relationships.
Bioconjugation and Prodrug Design Principles (focus on chemical modification)
The chemical handles on this compound make it a suitable candidate for incorporation into prodrugs and bioconjugates.
Prodrug Design: The carboxylic acid group is a common target for prodrug strategies aimed at improving oral bioavailability by increasing lipophilicity and masking the polar, charged carboxylate group. researchgate.netmdpi.com
Ester Prodrugs: Converting the carboxylic acid to an ester is the most straightforward approach. nih.govuobabylon.edu.iq These esters can be designed to be hydrolyzed in vivo by plasma esterases, releasing the active parent drug. The choice of the alcohol used for esterification can fine-tune the rate of hydrolysis and the physicochemical properties of the prodrug. uobabylon.edu.iq
Bioconjugation: The carboxylic acid provides a convenient point of attachment for covalently linking the molecule to larger biomolecules like proteins, peptides, or polymers. chemie-brunschwig.ch This is typically achieved by first "activating" the carboxylic acid.
Amide Bond Formation: The carboxylic acid can be converted into a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amino groups (e.g., the side chain of lysine (B10760008) residues in proteins) under mild physiological conditions to form a stable amide bond. nih.gov This strategy can be used to tether the molecule to antibodies for targeted delivery or to polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles. The conjugation of heterocyclic molecules to amino acids and peptides is a known strategy to enhance biological activity and cellular uptake. mdpi.com
Table 3: Prodrug and Bioconjugation Strategies
| Strategy | Target Moiety | Chemical Modification | Purpose |
|---|---|---|---|
| Ester Prodrug | Carboxylic Acid | Conversion to an ester (e.g., methyl, ethyl, acyloxymethyl ester). | Increase lipophilicity, enhance membrane permeability, mask charge. mdpi.com |
| Bioconjugation (Amide Linkage) | Carboxylic Acid | Activation (e.g., to NHS ester) followed by reaction with an amine (e.g., on a protein). | Tethering to biomolecules for targeted delivery or modified pharmacokinetics. chemie-brunschwig.ch |
Advanced Analytical Characterization Techniques for 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. This technique is particularly crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.
For the structural analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, high-resolution mass spectrometry was utilized to confirm its molecular formula. The analysis was performed using electrospray ionization (ESI) in negative ion mode. The experimentally determined mass-to-charge ratio (m/z) for the deprotonated molecule ([M-H]⁻) was found to be 143.0458. This is in close agreement with the theoretical required mass of 143.0462 for the molecular formula C₅H₇N₂O₃⁻, thereby confirming the elemental composition of the analog mdpi.com. This level of accuracy is essential for the initial characterization of a new chemical entity.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Structural Analog
| Compound Name | Ionization Mode | Observed m/z ([M-H]⁻) | Required m/z (C₅H₇N₂O₃⁻) |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com | ESI- | 143.0458 | 143.0462 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
In the characterization of the related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, both ¹H and ¹³C NMR spectroscopy were employed. The spectra were recorded in deuterium oxide (D₂O) on a 400 MHz instrument mdpi.com. The ¹H NMR spectrum revealed distinct signals for the N-methyl group, as well as the protons on the imidazolidinone ring. The ¹³C NMR spectrum provided complementary information, showing the chemical shifts for the N-methyl carbon, the carbons of the imidazolidinone ring, the carbonyl carbon of the urea (B33335) moiety, and the carboxylic acid carbon mdpi.com.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be applied for the complete assignment of all proton and carbon signals for 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid. These experiments would unequivocally establish the connectivity of the butanoic acid side chain to the imidazolidinone ring.
Table 2: Illustrative ¹H and ¹³C NMR Data for a Structural Analog in D₂O
| Compound Name | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com | ¹H | 2.63 | s | NMe |
| ¹H | 3.50 | dd | H-5 | |
| ¹H | 3.72 | app t | H-5 | |
| ¹H | 4.27 | dd | H-4 | |
| ¹³C | 29.5 | NMe | ||
| ¹³C | 49.9 | C-5 | ||
| ¹³C | 51.2 | C-4 | ||
| ¹³C | 163.5 | C-2 (C=O of urea) | ||
| ¹³C | 175.6 | CO₂H |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For the analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, single-crystal X-ray diffraction analysis was performed to unambiguously determine its solid-state structure mdpi.com. The analysis revealed that the compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁ mdpi.com. The crystal structure showed the presence of two distinct conformers of the molecule within the crystal lattice, which are arranged in helices supported by hydrogen bonds mdpi.com. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state.
Table 3: Illustrative Crystallographic Data for a Structural Analog
| Parameter | Value for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.2275(4) |
| b (Å) | 8.3963(5) |
| c (Å) | 24.9490(14) |
| Calculated Density (g/cm³) | 1.468 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.
The infrared spectrum of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was recorded using an Attenuated Total Reflectance (ATR) accessory mdpi.com. The spectrum displayed characteristic absorption bands corresponding to the various functional groups in the molecule. For instance, the presence of the carboxylic acid is indicated by a broad O-H stretch, and the carbonyl groups of the urea and carboxylic acid show strong absorptions at specific wavenumbers mdpi.com.
Table 4: Illustrative Infrared (IR) Spectroscopy Data for a Structural Analog
| Compound Name | Wavenumber (νₘₐₓ/cm⁻¹) | Functional Group Assignment |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com | 3317 | O-H stretch (carboxylic acid) |
| 1708 | C=O stretch (urea) | |
| 1626 | C=O stretch (carboxylic acid) | |
| 1516 | N-H bend | |
| 1452 | C-H bend | |
| 1242 | C-N stretch |
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating stereoisomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the method of choice for the separation of enantiomers and diastereomers.
The separation of stereoisomers of this compound would be crucial due to the presence of two chiral centers in the imidazolidinone ring. Chiral HPLC methods have been successfully developed for the separation of structurally related imidazolinone herbicides scilit.com. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving optimal separation scilit.com. For instance, polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds. The development of a robust chiral HPLC method would enable the isolation and characterization of each individual stereoisomer.
Advanced Thermal Analysis for Phase Transitions and Stability Studies
Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a compound, including its melting point, phase transitions, and thermal stability.
Theoretical and Computational Investigations of 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. osti.govnih.gov For a molecule like 4-(5-methyl-2-oxoimidazolidin-4-yl)butanoic acid, DFT calculations could provide valuable insights into its geometry, charge distribution, and reactivity.
A typical DFT study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability and how it might interact with other molecules.
As a proxy, we can consider the computed properties for the closely related compound, dethiobiotin (B101835). While the alkyl chain is longer, the electronic properties of the core 5-methyl-2-oxoimidazolidin-4-yl moiety are expected to be very similar.
Table 1: Selected Computed Properties for Dethiobiotin (Analog)
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| XLogP3-AA | -1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 214.131742 g/mol |
| Topological Polar Surface Area | 78.4 Ų |
Data sourced from PubChem CID 445027. nih.gov These values are computationally generated.
Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. acs.orgnih.gov An MD simulation of this compound in an aqueous solution would reveal how the molecule moves, bends, and rotates, and how it forms hydrogen bonds with surrounding water molecules.
For the analogous compound, biotin (B1667282), MD simulations in water have shown that the molecule is highly flexible and can exist in various conformations, including extended, semi-folded, and folded states. nih.gov These different conformations are often stabilized by intramolecular hydrogen bonds between the ureido group of the imidazolidinone ring and the carboxyl group of the side chain. It is highly probable that this compound would exhibit similar conformational flexibility.
The interaction with water molecules is particularly important for understanding the solubility and bioavailability of a compound. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, and calculate properties like the solvent-accessible surface area.
Table 2: Key Parameters from a Typical Molecular Dynamics Simulation
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, indicating structural stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. |
| Hydrogen Bond Analysis | Quantifies the formation and breaking of hydrogen bonds between the molecule and the solvent, or within the molecule itself. |
This table describes general parameters used in MD simulations.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. osti.govgithub.iodiva-portal.org These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the molecule's electronic structure. The predicted chemical shifts for this compound would be expected to show characteristic signals for the methyl group, the imidazolidinone ring protons and carbons, and the butanoic acid chain. Experimental NMR data for dethiobiotin is available and can serve as a reference. nih.govbmrb.io
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption peaks in an IR spectrum. github.iodiva-portal.org The calculation involves determining the normal modes of vibration. For this compound, characteristic vibrational modes would be expected for the C=O stretching of the urea (B33335) and carboxylic acid groups, N-H stretching of the imidazolidinone ring, and C-H stretching of the alkyl chain and methyl group. DFT calculations on biotin have been shown to reproduce its experimental IR spectrum well. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidazolidinone) | Stretching | 3200-3400 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 |
| C=O (Urea) | Stretching | 1640-1690 |
| C-N (Imidazolidinone) | Stretching | 1200-1350 |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
These are general ranges for the indicated functional groups and would be specifically calculated for the target molecule in a computational study.
Ligand-Target Interaction Modeling (e.g., theoretical binding site analysis)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed to investigate its potential binding to various protein targets.
The close analog, dethiobiotin, is known to bind to proteins such as dethiobiotin synthetase and streptavidin. ebi.ac.ukbiosyn.comnih.govnih.gov The crystal structure of dethiobiotin synthetase in complex with dethiobiotin reveals the specific interactions that stabilize the ligand in the active site. These interactions typically include hydrogen bonds and van der Waals contacts.
A theoretical binding site analysis for this compound with a potential target protein would involve:
Preparation of the protein and ligand structures: This includes adding hydrogen atoms and assigning charges.
Docking calculations: A docking algorithm would be used to generate a series of possible binding poses of the ligand in the protein's active site.
Scoring and analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Table 4: Potential Interactions in a Ligand-Target Complex
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Ionic Interaction | An electrostatic attraction between oppositely charged ions. |
This table outlines the common types of non-covalent interactions that stabilize ligand-protein complexes.
Prospective Research Applications of 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
Utilization as a Versatile Building Block in Organic Synthesis
The distinct structural features of 4-(5-methyl-2-oxoimidazolidin-4-yl)butanoic acid make it a valuable chiral starting material, or synthon, for the creation of more complex molecules. The imidazolidinone core, with its defined stereocenters, can serve as a scaffold for constructing compounds with specific three-dimensional arrangements, which is often crucial for biological activity.
Synthesis of Biotin (B1667282) Analogs and Inhibitors: This compound is an ideal precursor for synthesizing novel biotin analogs. nih.gov By modifying the butanoic acid side chain or the imidazolidinone ring, researchers can create molecules designed to study or inhibit biotin-dependent enzymes. lsu.edu These enzymes, known as carboxylases, are essential for key metabolic pathways like fatty acid synthesis, gluconeogenesis, and amino acid catabolism. nih.govresearchgate.netnbinno.com Inhibitors derived from this building block could become tools for investigating metabolic diseases or developing new therapeutic agents. lsu.edu
Asymmetric Synthesis: The inherent chirality of the molecule can be exploited in asymmetric synthesis to control the stereochemistry of new products. The imidazolidinone ring can act as a chiral auxiliary, guiding reactions to favor the formation of one enantiomer over another.
Peptide and Peptidomimetic Chemistry: The carboxylic acid group can be readily coupled to amino acids or peptide fragments. This allows for the incorporation of the unique imidazolidinone moiety into peptides, creating peptidomimetics with potentially novel structures and biological functions.
Development of Molecular Probes for Biological Systems
The strong and highly specific non-covalent interaction between the biotin-like core and proteins such as avidin (B1170675) and streptavidin (with a dissociation constant, Kd, as low as 10⁻¹⁵ M) is one of the most widely exploited tools in molecular biology. thermofisher.comnih.govbosterbio.com Derivatives of this compound can be developed into molecular probes that leverage this powerful interaction.
By attaching a reporter molecule—such as a fluorescent dye, an enzyme, or an affinity tag—to the butanoic acid side chain, this compound can be transformed into a probe for detecting and localizing specific biomolecules. excedr.com
Table 1: Potential Molecular Probes and Their Applications
| Reporter Molecule Attached | Probe Type | Prospective Application |
| Fluorescent Dye (e.g., Fluorescein) | Fluorescent Probe | Used in fluorescence microscopy, flow cytometry, and immunoassays to visualize and quantify target molecules. nih.govnih.gov |
| Enzyme (e.g., HRP, AP) | Enzymatic Probe | Used in techniques like ELISA and Western blotting, where the enzyme catalyzes a reaction that produces a detectable signal (colorimetric or chemiluminescent). excedr.combosterbio.com |
| Affinity Tag (e.g., His-tag) | Bifunctional Probe | Enables the purification and detection of tagged proteins or other biomolecules through affinity chromatography. |
These probes can be used to label antibodies, nucleic acids, or other molecules, which then act as specific reagents in a wide array of biochemical assays for detection, purification, and quantification. thermofisher.comexcedr.com
Integration into Novel Materials and Supramolecular Assemblies
The highly specific and robust nature of the biotin-avidin interaction can be harnessed to direct the self-assembly of molecules into well-ordered, complex structures. By functionalizing polymers or other materials with this compound, researchers can create novel materials with tailored properties.
Surface Functionalization: Surfaces like nanoparticles, microplates, or biosensors can be coated with this compound. These "biotinylated" surfaces can then specifically capture streptavidin-conjugated molecules, enabling the controlled immobilization of proteins, enzymes, or DNA for various biotechnological applications. nih.gov
Polymer Science: The compound can be used as an initiator or a functional monomer in polymerization reactions to create polymers with biotin-like end groups or side chains. chemrxiv.orggoogle.com These polymers can then be cross-linked or assembled into hydrogels, micelles, or other nanostructures through the addition of avidin or streptavidin. researchgate.netgoogle.com Such materials have potential uses in drug delivery, tissue engineering, and diagnostics. nih.gov
Supramolecular Chemistry: The interaction serves as a reliable "molecular glue" for constructing intricate supramolecular assemblies. By attaching the compound to different molecular components, it is possible to build multi-component systems with precise spatial organization, mimicking biological complexes.
Applications in Agrochemical Research (as a research compound)
In the field of agrochemical research, compounds that can interfere with essential biological pathways in pests are of great interest. Biotin is a vital nutrient for virtually all organisms, including insects. nih.govresearchgate.net The high-affinity binding of avidin to biotin can be exploited as a mechanism for insect control.
Research has shown that expressing the protein avidin in transgenic plants can make them resistant to a wide range of insect pests. nih.govresearchgate.net Insects that feed on these plants ingest avidin, which then sequesters the dietary biotin in their gut, leading to a fatal biotin deficiency. researchgate.net
This compound can be used as a research tool in this context:
Studying Biotin Uptake: As a biotin analog, it could be used to study the mechanisms of biotin transport and metabolism in insects.
Screening for Avidin-Resistant Pests: It could be used in binding assays to screen for insect populations that may have developed resistance mechanisms involving modified biotin-binding proteins.
Developing Novel Biopesticides: While avidin itself is effective, this compound could serve as a lead structure for developing small-molecule insecticides that block biotin-dependent pathways in pests.
Furthermore, biotin-related compounds are being explored for their potential to act as biofertilizers by positively influencing soil microbial communities, which in turn can enhance plant growth and stress tolerance. frontiersin.org
Role in Mechanistic Biological Pathway Elucidation
Biotin is an essential cofactor for a class of enzymes called biotin-dependent carboxylases, which play a central role in metabolism. uwec.eduwikipedia.org These enzymes catalyze critical carboxylation reactions, such as the conversion of pyruvate (B1213749) to oxaloacetate and acetyl-CoA to malonyl-CoA. nih.govlsu.edunbinno.com
This compound, as a structural analog of biotin, is a valuable tool for elucidating the mechanisms of these pathways.
Table 2: Key Human Biotin-Dependent Enzymes and Their Functions
| Enzyme | Metabolic Pathway | Function |
| Pyruvate Carboxylase (PC) | Gluconeogenesis | Converts pyruvate to oxaloacetate, a key step in glucose synthesis. uwec.edu |
| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. lsu.edu |
| Propionyl-CoA Carboxylase (PCC) | Amino Acid Catabolism | Involved in the breakdown of several amino acids and odd-chain fatty acids. nih.gov |
| Methylcrotonyl-CoA Carboxylase (MCC) | Amino Acid Catabolism | A key enzyme in the degradation pathway of the amino acid leucine. wikipedia.org |
By using this compound and its derivatives, researchers can:
Probe Enzyme Active Sites: Investigate the binding requirements and catalytic mechanisms of carboxylases. Modified versions of the compound could act as competitive inhibitors or affinity labels to map the enzyme's active site. nih.gov
Study Biotinylation: Investigate the process of "biotinylation," where biotin is covalently attached to proteins. This process is crucial for enzyme function and is also involved in regulating gene expression through the modification of histones. researchgate.netwikipedia.org
Uncover Transient Interactions: Proximity labeling techniques, which use promiscuous biotin ligases, allow for the identification of transient or weak protein-protein interactions within a cell. mdpi.com Analogs like this compound could be used to refine and expand these powerful proteomic methods.
Future Research Directions and Unresolved Challenges for 4 5 Methyl 2 Oxoimidazolidin 4 Yl Butanoic Acid
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient and versatile synthetic routes is a cornerstone of chemical research. For 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid, future efforts will likely focus on creating novel pathways that offer high yields, stereoselectivity, and cost-effectiveness. A significant challenge lies in the stereocontrolled synthesis of the imidazolidinone ring, as the biological activity of such compounds is often dependent on their stereochemistry.
Current synthetic strategies for imidazolidinones often involve multi-step processes that can be time-consuming and may require harsh reaction conditions. mdpi.comnih.govorganic-chemistry.org Future research could explore the use of novel catalytic methods, such as organocatalysis or transition-metal catalysis, to streamline the synthesis. organic-chemistry.org The development of one-pot reactions or domino sequences that can construct the core structure in a single step would be a significant advancement. nih.gov Furthermore, the exploration of green chemistry principles, such as the use of environmentally benign solvents and reagents, will be crucial for sustainable synthesis.
| Research Focus | Potential Methods | Desired Outcomes |
| Stereoselective Synthesis | Chiral auxiliaries, asymmetric catalysis | Access to specific stereoisomers for biological evaluation |
| Process Efficiency | One-pot reactions, flow chemistry | Reduced reaction times, improved yields, and scalability |
| Green Chemistry | Biocatalysis, use of renewable starting materials | Environmentally friendly and sustainable synthetic routes |
Deeper Understanding of Stereochemical Influence on Biological Activity
The this compound molecule possesses at least two chiral centers, meaning it can exist as multiple stereoisomers. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent or having a different pharmacological profile than the others.
A critical area for future research will be the separate synthesis and biological evaluation of each stereoisomer of this compound. This will allow for a detailed understanding of how the three-dimensional arrangement of atoms influences its interaction with biological targets. Techniques such as X-ray crystallography and computational modeling can be employed to elucidate the precise stereochemistry of the active isomers and to understand the structural basis of their biological activity. nih.gov
Advanced Mechanistic Studies on Cellular and Molecular Interactions
Identifying the biological targets of this compound is a prerequisite for understanding its potential therapeutic applications. The imidazolidinone scaffold is present in a variety of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. researchgate.netnih.govmdpi.comresearchgate.net Therefore, future research should involve screening this compound against a wide range of biological targets.
Once a target is identified, advanced mechanistic studies will be necessary to elucidate the precise molecular interactions. This could involve techniques such as surface plasmon resonance to measure binding affinities, and cellular assays to determine the compound's effect on signaling pathways and cellular processes. Understanding the mechanism of action at a molecular level is crucial for optimizing the compound's structure to improve its potency and selectivity.
Development of High-Throughput Screening Assays for Analogues
To explore the structure-activity relationship (SAR) of this compound, a library of analogues with systematic modifications to the core structure and side chains will need to be synthesized. High-throughput screening (HTS) assays will be essential for rapidly evaluating the biological activity of these analogues. nih.gov
The development of robust and reliable HTS assays will be a key challenge. These assays should be designed to be sensitive, specific, and amenable to automation. The data generated from HTS will be invaluable for identifying key structural features that are important for biological activity and for guiding the design of more potent and selective compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. researchgate.net In the context of this compound, AI and ML algorithms could be used to predict the biological activity of virtual analogues, thereby prioritizing the synthesis of the most promising compounds.
Furthermore, computational models can be developed to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new analogues. This in silico approach can help to identify and eliminate compounds with unfavorable properties at an early stage, saving time and resources.
| AI/ML Application | Potential Impact |
| Predictive Modeling | Prioritization of synthetic targets with desired biological activity |
| ADME/Tox Prediction | Early identification of compounds with poor pharmacokinetic or toxicity profiles |
| De Novo Design | Generation of novel imidazolidinone structures with optimized properties |
Addressing Synthesis and Scale-Up Challenges for Academic and Research Purposes
While the initial synthesis of small quantities of this compound for preliminary biological evaluation may be straightforward, scaling up the synthesis to produce larger quantities for more extensive preclinical studies can present significant challenges. These challenges can include the cost and availability of starting materials, the need for specialized equipment, and the optimization of reaction conditions for large-scale production.
Future research in this area should focus on developing scalable and cost-effective synthetic routes. This may involve exploring alternative starting materials, optimizing reaction parameters to maximize yield and purity, and developing efficient purification methods. Collaboration between academic researchers and process chemists in the pharmaceutical industry will be crucial for overcoming these scale-up challenges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid, and what key intermediates are involved?
- Methodological Answer : Common synthetic approaches involve cyclization reactions of precursors containing imidazolidinone and butanoic acid moieties. For example, a two-step protocol may include:
Step 1 : Condensation of 5-methyl-1,2-diamines with keto-acid derivatives (e.g., using Na₂S₂O₅ in DMF as a catalyst) to form the imidazolidinone core .
Step 2 : Functionalization of the butanoic acid side chain via ester hydrolysis or alkylation. Evidence from similar compounds highlights the use of Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to optimize reaction efficiency .
- Key Intermediates : Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (analogous to intermediates in ) and methyl esters for carboxylate protection .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Researchers rely on a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- Spectroscopy : ¹H/¹³C NMR for confirming the imidazolidinone ring and butanoic acid chain. For example, characteristic peaks include δ ~2.4–2.6 ppm (CH₂ groups in the butanoic acid) and δ ~4.0–4.5 ppm (imidazolidinone protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1) .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions often arise in NOESY/ROESY spectra due to conformational flexibility. Strategies include:
Dynamic NMR Studies : Variable-temperature NMR to identify rotameric equilibria in the butanoic acid chain .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate observed coupling constants with predicted dihedral angles .
X-ray Crystallography : Resolving ambiguities via single-crystal analysis, particularly for stereoisomers or tautomeric forms .
Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing side products?
- Methodological Answer : Key optimizations involve:
- Catalyst Screening : Substituting Na₂S₂O₅ with ionic liquids (e.g., [HMIm]BF₄) to enhance cyclization efficiency and reduce reaction time .
- Solvent Engineering : Using DMF for small-scale reactions versus greener solvents (e.g., ethanol/water mixtures) for scalability .
- Side-Product Analysis : LC-MS monitoring of byproducts (e.g., dimerization or over-alkylation) and adjusting stoichiometry to suppress them .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC₅₀ values are calculated via dose-response curves .
- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity (KD) for target proteins. Pre-treatment with reducing agents (e.g., DTT) may stabilize thiol-containing derivatives .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid or DMF vapors) .
- Storage : Anhydrous conditions (desiccators with silica gel) at 2–8°C to prevent hydrolysis of the imidazolidinone ring .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Parameter Standardization : Replicate reactions under identical conditions (catalyst, solvent, temperature) to isolate variables .
- Batch Analysis : Compare yields across multiple synthesis batches to assess consistency.
- Peer Review : Cross-validate protocols with independent labs, emphasizing raw data sharing (e.g., NMR spectra, chromatograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
